molecular formula C6H9BrO2 B13464991 1-Bromo-4,4-dimethoxybut-1-yne CAS No. 90878-99-2

1-Bromo-4,4-dimethoxybut-1-yne

Cat. No.: B13464991
CAS No.: 90878-99-2
M. Wt: 193.04 g/mol
InChI Key: PAHFMTKTFIVPHR-UHFFFAOYSA-N
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Description

1-Bromo-4,4-dimethoxybut-1-yne is an organic compound characterized by the presence of a bromine atom and two methoxy groups attached to a butyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4,4-dimethoxybut-1-yne typically involves the reaction of propargyl bromide with trimethyl orthoformate in the presence of a catalyst such as aluminum powder and mercuric chloride. The reaction is carried out under controlled conditions, including low temperatures and an inert atmosphere, to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified through distillation and other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4,4-dimethoxybut-1-yne undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes depending on the conditions used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are used for reduction reactions.

Major Products Formed:

Scientific Research Applications

1-Bromo-4,4-dimethoxybut-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4,4-dimethoxybut-1-yne involves its interaction with various molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions, where it forms a bond with nucleophiles. The presence of the triple bond also allows for various addition reactions, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

    4,4-Dimethoxybut-1-yne: Lacks the bromine atom, making it less reactive in substitution reactions.

    1-Bromo-4-methoxybut-1-yne: Contains only one methoxy group, leading to different reactivity and properties.

    1-Bromo-4,4-dimethoxybutane: Saturated analog with different chemical behavior due to the absence of the triple bond.

Uniqueness: 1-Bromo-4,4-dimethoxybut-1-yne is unique due to the combination of a bromine atom, two methoxy groups, and a triple bond. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .

Properties

CAS No.

90878-99-2

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

1-bromo-4,4-dimethoxybut-1-yne

InChI

InChI=1S/C6H9BrO2/c1-8-6(9-2)4-3-5-7/h6H,4H2,1-2H3

InChI Key

PAHFMTKTFIVPHR-UHFFFAOYSA-N

Canonical SMILES

COC(CC#CBr)OC

Origin of Product

United States

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